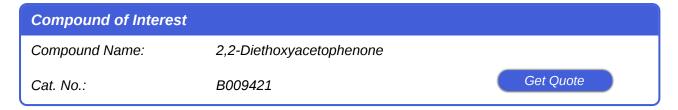


# In-Depth Technical Guide to 2,2-Diethoxyacetophenone and its Chemical Synonyms

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2,2-Diethoxyacetophenone**, a widely utilized photoinitiator in various chemical processes. This document details its synonyms and identifiers, physical and chemical properties, and provides an experimental protocol for its application in UV-curing.

## **Chemical Identity and Synonyms**

**2,2-Diethoxyacetophenone** is an organic compound that plays a crucial role as a photoinitiator, particularly in formulations curable by ultraviolet (UV) light.[1] Due to its widespread use in academic and industrial research, it is known by a variety of synonyms in chemical literature and commercial catalogs. A thorough understanding of these alternative names is essential for comprehensive literature searches and material sourcing.

The primary IUPAC name for this compound is 2,2-diethoxy-1-phenylethan-1-one.[1] However, it is frequently referred to by several other names and acronyms. The most common of these is the abbreviation DEAP.[1] Other notable synonyms include Phenylglyoxal diethyl acetal and Benzoylformaldehyde Diethyl Acetal.[1]

For unambiguous identification, a range of chemical identifiers are used. The most critical of these is the CAS (Chemical Abstracts Service) Registry Number, which is 6175-45-7.[1] Other



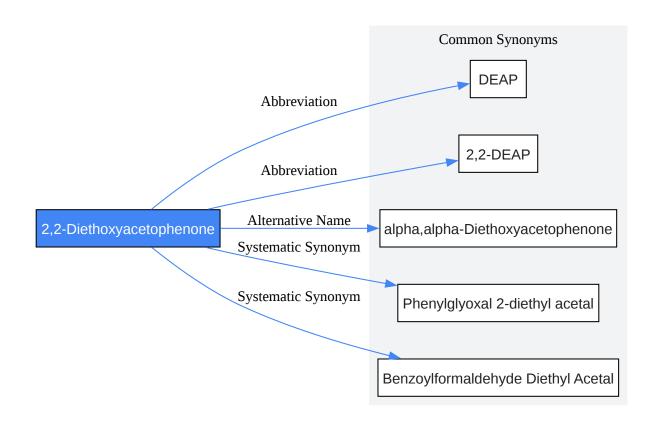
significant identifiers are provided in the table below for ease of reference.

Table 1: Synonyms and Identifiers for **2,2-Diethoxyacetophenone**[1]

Identifier Type	Identifier
IUPAC Name	2,2-diethoxy-1-phenylethan-1-one
Common Abbreviation	DEAP, 2,2-DEAP
Other Synonyms	α,α-Diethoxyacetophenone, Phenylglyoxal 2-diethyl acetal, Benzoylformaldehyde Diethyl Acetal, Ethanone, 2,2-diethoxy-1-phenyl-
CAS Registry Number	6175-45-7
EC Number	228-220-4
Beilstein Registry Number	2100306
PubChem CID	22555
InChI	InChl=1S/C12H16O3/c1-3-14-12(15-4- 2)11(13)10-8-6-5-7-9-10/h5-9,12H,3-4H2,1-2H3
InChlKey	PIZHFBODNLEQBL-UHFFFAOYSA-N
SMILES	CCOC(C(=0)C1=CC=CC=C1)OCC

Below is a graphical representation of the relationship between the primary name and its common synonyms.





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Caption: Relationship between **2,2-Diethoxyacetophenone** and its common synonyms.

## **Physicochemical Properties**

A comprehensive understanding of the physicochemical properties of **2,2- Diethoxyacetophenone** is vital for its proper handling, storage, and application in experimental settings. These properties dictate its behavior in different solvents and its reactivity under various conditions.

Table 2: Physicochemical Properties of 2,2-Diethoxyacetophenone



Property	Value	Reference
Molecular Formula	C12H16O3	[1]
Molecular Weight	208.25 g/mol	[1]
Appearance	Colorless to pale yellow liquid	
Density	1.034 g/mL at 25 °C	
Boiling Point	131-134 °C at 10 mmHg	_
Flash Point	110 °C (closed cup)	_
Refractive Index	n20/D 1.499	_
Vapor Pressure	0.01 mmHg at 20 °C	
Solubility	Soluble in most organic solvents.	

# **Spectral Data**

Spectroscopic data is fundamental for the verification of the chemical structure and purity of **2,2-Diethoxyacetophenone**. The following tables summarize the key spectral data from <sup>1</sup>H NMR, <sup>13</sup>C NMR, and FTIR spectroscopy.

Table 3: <sup>1</sup>H NMR Spectral Data of **2,2-Diethoxyacetophenone** (Solvent: CDCl<sub>3</sub>)



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~8.1	Multiplet	2H	Aromatic protons (ortho to carbonyl)
~7.5	Multiplet	3H	Aromatic protons (meta and para to carbonyl)
~5.1	Singlet	1H	Methine proton (- CH(OEt) <sub>2</sub> )
~3.6	Quartet	4H	Methylene protons (- OCH <sub>2</sub> CH <sub>3</sub> )
~1.2	Triplet	6H	Methyl protons (- OCH <sub>2</sub> CH <sub>3</sub> )

Table 4: 13C NMR Spectral Data of 2,2-Diethoxyacetophenone (Solvent: CDCl3)

Chemical Shift (δ) ppm	Assignment	
~195	Carbonyl carbon (C=O)	
~135	Aromatic carbon (ipso to carbonyl)	
~133	Aromatic carbon (para to carbonyl)	
~129	Aromatic carbons (ortho to carbonyl)	
~128	Aromatic carbons (meta to carbonyl)	
~103	Acetal carbon (-CH(OEt) <sub>2</sub> )	
~63	Methylene carbons (-OCH2CH3)	
~15	Methyl carbons (-OCH2CH3)	

Table 5: Key FTIR Spectral Data of **2,2-Diethoxyacetophenone** (Neat)[1]



Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3060	Weak	Aromatic C-H stretch
~2975, 2930, 2880	Medium	Aliphatic C-H stretch
~1690	Strong	Carbonyl (C=O) stretch
~1595, 1580, 1450	Medium	Aromatic C=C stretch
~1100-1050	Strong	C-O (ether) stretch

# **Experimental Protocols**

**2,2-Diethoxyacetophenone** is predominantly used as a Type I photoinitiator, meaning it undergoes unimolecular bond cleavage upon irradiation to generate free radicals, which in turn initiate polymerization.[2][3] Its primary application is in the UV curing of coatings, inks, and adhesives, particularly in systems based on acrylate and methacrylate monomers.

# General Protocol for UV Curing of an Acrylate Formulation

This protocol provides a general procedure for the UV-initiated polymerization of a simple acrylate formulation using **2,2-Diethoxyacetophenone** as the photoinitiator. This can be adapted for various monomers and substrates.

#### Materials:

- Monomer: e.g., Methyl methacrylate (MMA) or a multifunctional acrylate like Trimethylolpropane triacrylate (TMPTA)
- Photoinitiator: 2,2-Diethoxyacetophenone (DEAP)
- Substrate: e.g., glass slide, metal panel
- UV light source (e.g., medium-pressure mercury lamp, 365 nm)
- Micropipettes



- Spin coater (optional, for uniform film thickness)
- Nitrogen purge (optional, to reduce oxygen inhibition)

#### Procedure:

- Formulation Preparation:
  - In a small, amber glass vial to protect from ambient light, prepare the photocurable formulation.
  - A typical formulation consists of the monomer and the photoinitiator. The concentration of the photoinitiator can be varied, but a common starting point is 1-5% by weight relative to the monomer.
  - For example, to prepare a 2% by weight formulation, add 20 mg of 2,2-Diethoxyacetophenone to 980 mg of the acrylate monomer.
  - Ensure the photoinitiator is completely dissolved in the monomer. This can be facilitated by gentle warming or vortexing.
- Coating Application:
  - Apply a thin film of the formulation onto the desired substrate.
  - For consistent and uniform film thickness, a spin coater is recommended. The thickness can be controlled by adjusting the spin speed and duration.
  - Alternatively, a drawdown bar or a simple pipette can be used to spread the liquid formulation.
- UV Curing:
  - Place the coated substrate under the UV lamp.
  - The distance from the lamp to the substrate and the irradiation time will depend on the lamp intensity and the specific formulation.



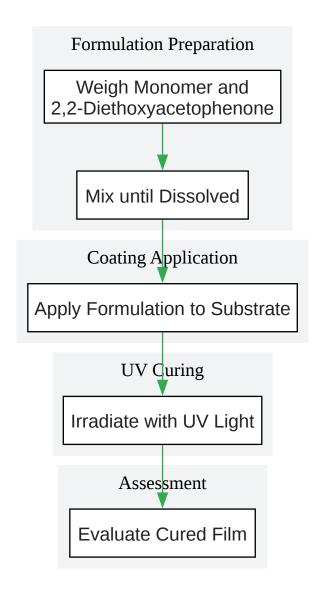




- For a typical medium-pressure mercury lamp, an irradiation time of a few seconds to a few minutes is usually sufficient.
- If oxygen inhibition is a concern (leading to a tacky surface), the curing can be performed under a nitrogen atmosphere.
- Curing Assessment:
  - After irradiation, the liquid formulation should have transformed into a solid, tack-free film.
  - The degree of cure can be assessed qualitatively by touch (tackiness) or more quantitatively by techniques such as Fourier-transform infrared spectroscopy (FTIR) by monitoring the disappearance of the acrylate double bond peak (around 1635 cm<sup>-1</sup>).

Workflow for UV Curing Protocol:





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Caption: A simplified workflow for the UV curing of an acrylate formulation.

This guide serves as a foundational resource for professionals working with **2,2- Diethoxyacetophenone**. By providing a clear understanding of its nomenclature, properties, and a practical experimental protocol, it aims to facilitate its effective and safe use in research and development.

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### References

- 1. 2,2-Diethoxyacetophenone | C12H16O3 | CID 22555 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. UV Polymerization of Methacrylates—Preparation and Properties of Novel Copolymers -PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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